molecular formula C4H5FO4 B3393440 (S)-2-Fluorobutanedioic Acid CAS No. 26109-19-3

(S)-2-Fluorobutanedioic Acid

Cat. No.: B3393440
CAS No.: 26109-19-3
M. Wt: 136.08 g/mol
InChI Key: WVFZPKYHJCLEET-REOHCLBHSA-N
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Description

(S)-2-Fluorobutanedioic acid is a chiral fluorinated derivative of butanedioic acid (succinic acid), characterized by a fluorine atom at the second carbon of the four-carbon dicarboxylic acid backbone. The (S)-configuration denotes the stereochemical arrangement around the chiral center, which significantly influences its chemical reactivity, biological interactions, and physical properties. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can modulate acidity, stability, and binding affinity in biological systems.

Properties

IUPAC Name

(2S)-2-fluorobutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFZPKYHJCLEET-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Fluorobutanedioic acid, also known as 2-fluorosuccinic acid, is a fluorinated derivative of succinic acid. Its unique structure imparts distinctive biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

PropertyValue
CAS No. 687-50-3
Molecular Formula C4H3FO4
Molecular Weight 134.06 g/mol
IUPAC Name 2-fluorobutanedioate
InChI Key WVFZPKYHJCLEET-UHFFFAOYSA-L

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. It mimics the structure of succinic acid, allowing it to interfere with metabolic pathways by inhibiting specific enzymes involved in the Krebs cycle. This inhibition can lead to the accumulation of metabolic intermediates and disrupt normal cellular functions.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor for several key enzymes:

  • Succinyl-CoA synthetase : This enzyme is crucial for converting succinyl-CoA to succinate in the Krebs cycle. The presence of fluorine enhances the compound's binding affinity, resulting in effective inhibition.
  • Fumarase : Inhibition of fumarase can lead to metabolic dysregulation, which has implications in various pathological conditions.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. Its ability to disrupt metabolic processes in bacteria makes it a candidate for further exploration as a potential antimicrobial agent .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of non-fluorinated analogs, suggesting enhanced potency due to fluorination.
  • Metabolic Pathway Disruption : In vitro studies indicated that treatment with this compound resulted in altered levels of key metabolites in cell cultures, confirming its role as an enzyme inhibitor within the Krebs cycle. This disruption was linked to increased apoptosis in cancer cell lines, highlighting its potential therapeutic applications in oncology .
  • Synthetic Applications : The compound is also being explored for its utility in synthesizing more complex fluorinated compounds, which may have enhanced biological activities compared to their non-fluorinated counterparts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the β-position participates in S<sub>N</sub>2 reactions under basic conditions. Key findings:

  • Backside attack mechanism : Fluorine acts as a leaving group in reactions with nucleophiles like hydroxide or amines, resulting in inversion of configuration at the chiral center .

  • Rate dependence : Steric hindrance from the adjacent carboxylic acid groups slows substitution compared to simpler alkyl fluorides .

Table 1: Substitution Reaction Outcomes

NucleophileConditionsProductYield (%)Reference
NH<sub>3</sub>Aq. NaOH, 80°C(R)-2-Aminobutanedioic Acid62
CN<sup>−</sup>DMSO, 50°C(R)-2-Cyanobutanedioic Acid45

Esterification and Condensation

Both carboxylic acid groups undergo esterification:

  • Methanol/H<sub>2</sub>SO<sub>4</sub> : Forms dimethyl (S)-2-fluorobutanedioate (95% conversion) .

  • Thionyl chloride : Converts to acid chloride intermediate for amide synthesis .

Table 2: Esterification Kinetics

AlcoholTemp (°C)Reaction Time (h)Ester Yield (%)
Methanol60495
Ethanol78688

Decarboxylation Pathways

Thermal decarboxylation occurs at 150–200°C:

  • Primary product : (S)-2-Fluoropropanoic acid + CO<sub>2</sub> .

  • Mechanism : Proton transfer stabilizes transition state, retaining stereochemistry .

Coordination Chemistry

Acts as a bidentate ligand for transition metals:

  • Cu(II) complexes : Square planar geometry with pK<sub>a</sub> shift from 3.1 → 2.8 for carboxylic groups .

  • Fe(III) binding : Forms stable octahedral complexes (log K = 4.2) .

Comparison with Similar Compounds

(2Z)-2-Fluorobut-2-enedioic Acid

This unsaturated analog features a Z-configured double bond between C2 and C3, with a fluorine atom at C2. The conjugation of the double bond with carboxylic acid groups enhances its acidity compared to saturated derivatives. Its molecular weight is 134.06 g/mol.

2-Oxobutyric Acid

A keto acid with a ketone group at C2 instead of fluorine. The electron-withdrawing ketone increases acidity (pKa ~2.5), typical of α-keto acids. It is a metabolic intermediate in amino acid catabolism.

2-(2,2-Difluoroethyl)-4,4-Difluorobutanoic Acid

This polyfluorinated analog has two difluoroethyl groups, resulting in a higher molecular weight (188.05 g/mol). The extensive fluorination likely increases lipophilicity and metabolic stability, making it relevant in agrochemical or pharmaceutical design.

(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic Acid

A fluorinated amino acid derivative with a branched chain and aromatic substituents.

Physicochemical Properties

  • Acidity : Fluorine’s electronegativity in this compound lowers the pKa of adjacent carboxylic groups compared to succinic acid (pKa₁ ~2.7 vs. ~4.2 for succinic acid). This trend mirrors 2-oxobutyric acid, where the ketone further reduces pKa.
  • Stability : The saturated backbone of this compound offers greater thermal stability than unsaturated analogs like (2Z)-2-fluorobut-2-enedioic acid, which may undergo isomerization or decomposition under harsh conditions.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties
This compound C₄H₅FO₄ 136.08 (calculated) Dicarboxylic acid, Fluorine N/A Chiral, high acidity
(2Z)-2-Fluorobut-2-enedioic Acid C₄H₃FO₄ 134.06 Unsaturated dicarboxylic acid, Fluorine 672-18-4 Z-configuration, conjugated system
2-Oxobutyric Acid C₄H₆O₃ 102.09 α-Keto acid 600-18-0 Metabolic intermediate, low pKa
2-(2,2-Difluoroethyl)-4,4-Difluorobutanoic Acid C₆H₈F₄O₂ 188.05 Polyfluorinated carboxylic acid 1010422-63-5 High lipophilicity
(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic Acid C₁₄H₂₀FNO₂ 253.31 Fluorinated branched-chain amino acid 2165598-22-9 Peptide mimetic potential

Q & A

Q. What statistical approaches are appropriate for clustered data in metabolic studies involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements within subjects. Use hierarchical clustering or principal component analysis (PCA) to identify metabolite subgroups affected by fluorination. Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound across labs?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting synthetic protocols in open-access repositories (e.g., Zenodo). Report detailed reaction parameters (e.g., stirring speed, degassing steps) often omitted in literature. Share raw NMR/FID files and chromatograms for peer validation .

Q. What ethical guidelines apply to handling fluorinated compounds with unknown environmental persistence?

  • Methodological Answer : Follow precautionary principles: Use fume hoods for synthesis, avoid aqueous disposal, and conduct ecotoxicity screening (e.g., Daphnia magna assays). Align with EPA guidelines for PFAS analogs until compound-specific data exist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Fluorobutanedioic Acid
Reactant of Route 2
(S)-2-Fluorobutanedioic Acid

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